molecular formula C44H34N8 B13117100 Tetrakis(o-aminophenyl)porphyrin

Tetrakis(o-aminophenyl)porphyrin

Cat. No.: B13117100
M. Wt: 674.8 g/mol
InChI Key: FDJUBNCEVCSIAV-UHFFFAOYSA-N
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Description

Tetrakis(o-aminophenyl)porphyrin is a porphyrin derivative characterized by the presence of four ortho-aminophenyl groups attached to the porphyrin core. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(o-aminophenyl)porphyrin can be synthesized through the condensation of o-nitrobenzaldehyde with pyrrole in the presence of propionic acid and acetic anhydride. This reaction yields tetrakis(o-nitrophenyl)porphyrin, which is subsequently reduced to this compound using reducing agents such as tin(II) chloride or iron powder .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(o-aminophenyl)porphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of tetrakis(o-aminophenyl)porphyrin involves its ability to interact with various molecular targets through its amino groups. These interactions can lead to the formation of reactive oxygen species (ROS) under light irradiation, which is the basis for its photodynamic activity. The compound’s unique electronic structure allows it to participate in electron transfer reactions, making it effective in catalysis and energy storage applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis(o-aminophenyl)porphyrin is unique due to the ortho positioning of its amino groups, which influences its electronic properties and reactivity. This positioning allows for distinct interactions with other molecules and enhances its potential in applications such as photodynamic therapy and catalysis .

Properties

Molecular Formula

C44H34N8

Molecular Weight

674.8 g/mol

IUPAC Name

2-[10,15,20-tris(2-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline

InChI

InChI=1S/C44H34N8/c45-29-13-5-1-9-25(29)41-33-17-19-35(49-33)42(26-10-2-6-14-30(26)46)37-21-23-39(51-37)44(28-12-4-8-16-32(28)48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-11-3-7-15-31(27)47/h1-24,49,52H,45-48H2

InChI Key

FDJUBNCEVCSIAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7N)C8=CC=CC=C8N)C=C4)C9=CC=CC=C9N)N3)N

Origin of Product

United States

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